molecular formula C14H19N5 B6441612 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine CAS No. 2549038-47-1

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B6441612
CAS No.: 2549038-47-1
M. Wt: 257.33 g/mol
InChI Key: LQXUHJKFAWNXCK-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or through the reduction of pyridine derivatives.

  • Coupling Reaction: The final step involves the coupling of the imidazole and piperidine rings, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the imidazole or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug design.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine

  • 4-(2-methyl-1H-imidazol-1-yl)-6-(2-methylpiperidin-1-yl)pyrimidine

  • 4-(2-methyl-1H-imidazol-1-yl)-6-(5-methylpiperidin-1-yl)pyrimidine

Uniqueness: 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine stands out due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-3-6-18(7-4-11)13-9-14(17-10-16-13)19-8-5-15-12(19)2/h5,8-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUHJKFAWNXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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